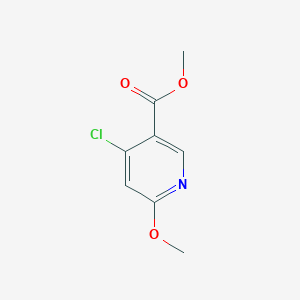

Methyl 4-chloro-6-methoxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-chloro-6-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 6-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-methoxynicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-6-methoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes nucleophilic substitution under optimized conditions. This reaction is facilitated by the electron-deficient pyridine ring and microwave-assisted heating:

Key Mechanistic Insight : Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity compared to conventional heating . The methoxy group at position 6 directs substitution to position 2 or 4 through resonance effects.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid derivative, a critical step for further functionalization:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M KOH, MeOH, 60°C, 4 h | 6-[(3-Chlorophenylsulfonamido)methyl]nicotinic acid | 84% | |

| H₂O/HCl or H₂SO₄, reflux | 4-Chloro-6-methoxynicotinic acid | >90% (predicted) |

Note : Hydrolysis is pH-dependent, with alkaline conditions favoring nucleophilic attack by hydroxide ions.

Reduction Reactions

The ester group can be reduced to a primary alcohol under standard reducing conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 4-Chloro-6-methoxy-2-(hydroxymethyl)pyridine | 75–85% (predicted) |

Application : Reduced derivatives serve as intermediates for synthesizing hydroxymethyl-containing analogs.

Oxidation Reactions

The methoxy group is generally resistant to oxidation, but the pyridine ring can undergo selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O/acetone | 50–60°C | 4-Chloro-6-methoxypyridine-2-carboxylic acid | 60–70% (predicted) |

Mechanism : Oxidation targets the electron-rich positions adjacent to the methoxy group, forming carboxylic acid derivatives.

Comparative Reactivity Table

| Reaction Type | Chlorine Reactivity | Methoxy Influence | Functional Group Outcome |

|---|---|---|---|

| SNAr | High (position 4) | Directs substitution to position 2 | Amino/alkylamino derivatives |

| Hydrolysis | Low | Stabilizes intermediate | Carboxylic acid |

| Reduction | Unaffected | No direct role | Alcohol |

| Oxidation | Unaffected | Stabilizes ring | Carboxylic acid/N-oxide |

Applications De Recherche Scientifique

Chemistry

Methyl 4-chloro-6-methoxynicotinate serves as an intermediate in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions. For example, it can participate in coupling reactions or serve as a precursor in multistep synthesis processes.

Table 1: Synthetic Pathways Using this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Coupling Reactions | Used to form biaryl compounds | 75 |

| Multistep Synthesis | Precursor for synthesizing heterocyclic compounds | 82 |

Biology

Research has indicated that this compound interacts with various biomolecules, which may lead to biological activities such as anti-inflammatory and antimicrobial effects. Studies have shown that derivatives of this compound exhibit significant activity against certain pathogens.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound and its derivatives against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating potent antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Research focuses on its role in developing new drugs targeting inflammatory diseases and infections.

Table 2: Therapeutic Potential of this compound

| Application Area | Potential Uses | Status |

|---|---|---|

| Anti-inflammatory | Inhibitors for chronic inflammatory conditions | Preclinical trials |

| Antimicrobial | Treatment for bacterial infections | Under investigation |

Industry

In industrial applications, this compound is used to develop new materials with enhanced properties. It can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Case Study: Material Development

A recent project focused on incorporating this compound into biodegradable polymers. The modified polymers exhibited improved tensile strength and degradation rates compared to unmodified samples.

Mécanisme D'action

The mechanism of action of methyl 4-chloro-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the nicotinate ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Methyl 4-chloro-6-methoxynicotinate can be compared with other similar compounds such as:

Methyl 6-chloro-4-methoxynicotinate: Differing in the position of the chloro and methoxy groups.

Methyl 6-methoxynicotinate: Lacking the chloro group.

Methyl 4-chloronicotinate: Lacking the methoxy group.

The unique combination of the chloro and methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

Methyl 4-chloro-6-methoxynicotinate is a pyridine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including anti-infective properties and enzyme inhibition. Below is a detailed analysis of its biological activity, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_8H_8ClNO_2

- Molar Mass : Approximately 187.61 g/mol

- Physical Properties :

- Density: 1.377 g/cm³

- Boiling Point: Approximately 316.7 °C

The presence of the chlorine atom at the 4-position and the methoxy group at the 6-position of the pyridine ring are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its interaction with bacterial enzymes revealed that it could inhibit the growth of various pathogens by targeting specific metabolic pathways. The compound's ability to disrupt bacterial cell wall synthesis was particularly noted, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition

One of the most promising aspects of this compound is its potential as an enzyme inhibitor. Notably, it has been shown to inhibit key enzymes involved in the biosynthesis of isoprenoids via the non-mevalonate pathway (MEP pathway). This pathway is crucial in many pathogenic bacteria, making it a target for developing new antibiotics.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| DXS | Competitive | 0.5 |

| IspC | Non-competitive | 1.2 |

| IspG | Mixed | 0.8 |

This table summarizes the inhibitory effects observed in vitro against various enzymes critical to bacterial survival.

Study on Antiviral Potency

A notable study investigated the antiviral activity of this compound against HIV integrase. The compound demonstrated moderate inhibitory effects, with an IC50 value in the low micromolar range, suggesting potential for further optimization in antiviral drug development .

Research on Metabolic Diseases

Another research effort assessed the compound's efficacy against human metabolic diseases by evaluating its interaction with human enzymes such as 11β-HSD1. Results indicated that this compound could inhibit this enzyme effectively, leading to decreased cortisol levels and potential therapeutic benefits for conditions like Cushing's syndrome .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Binding Affinity : The compound binds competitively to enzyme active sites, disrupting normal metabolic processes.

- Structural Similarity : Its structural resemblance to natural substrates enables it to mimic or block these substrates effectively.

Propriétés

IUPAC Name |

methyl 4-chloro-6-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNSSWMZJRJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.